molecular formula C13H26N2O2 B1288541 tert-Butyl (1-isopropylpiperidin-4-yl)carbamate CAS No. 534595-37-4

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

Cat. No.: B1288541
CAS No.: 534595-37-4
M. Wt: 242.36 g/mol
InChI Key: SYXBLASQKPONBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate, which provides a comprehensive description of its molecular architecture. The nomenclature reveals the presence of a tert-butyl protecting group attached to the carbamate nitrogen, while the piperidine ring bears an isopropyl substituent at the nitrogen position and the carbamate functionality at the 4-position. Alternative systematic names documented in chemical databases include 4-(BOC-Amino)-1-isopropylpiperidine and tert-butyl 1-isopropylpiperidin-4-ylcarbamate, reflecting different approaches to describing the same molecular structure. The Chemical Abstracts Service registry number 534595-37-4 provides a unique identifier for this specific compound, ensuring precise identification across chemical literature and databases.

The molecular formula C₁₃H₂₆N₂O₂ indicates the presence of thirteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms, providing essential information for molecular weight calculations and stoichiometric analyses. This formula reveals a relatively high hydrogen-to-carbon ratio, characteristic of saturated aliphatic systems with minimal unsaturation. The presence of two nitrogen atoms reflects the piperidine ring nitrogen and the carbamate nitrogen functionality, while the two oxygen atoms correspond to the carbonyl and ether oxygen atoms within the carbamate group. The molecular weight of 242.36 grams per mole positions this compound within the range typical for pharmaceutical intermediates and building blocks used in medicinal chemistry applications.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
PubChem CID 20801240
CAS Registry Number 534595-37-4
Creation Date 2007-12-05
Last Modification 2025-05-18

Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits characteristic features typical of substituted piperidine derivatives, with the six-membered ring adopting a chair conformation that minimizes torsional strain and 1,3-diaxial interactions. Computational modeling studies available through PubChem demonstrate that the compound exists in multiple conformational states, with ten distinct conformers identified through systematic conformational analysis. The piperidine ring system maintains its preferred chair geometry due to the sp³ hybridization of all ring carbon and nitrogen atoms, resulting in bond angles close to the tetrahedral angle of 109.5 degrees. The isopropyl substituent at the nitrogen position preferentially adopts an equatorial orientation to minimize steric interactions with other ring substituents and maintain optimal bond angles.

The carbamate functionality at the 4-position of the piperidine ring introduces additional conformational complexity due to the presence of both the carbonyl group and the tert-butyl protecting group. The carbonyl carbon exhibits sp² hybridization, creating a planar arrangement around this center that influences the overall molecular geometry. The tert-butyl group, being bulky and highly branched, strongly favors an equatorial position when the carbamate substituent is equatorial, thereby reducing unfavorable gauche interactions with ring hydrogen atoms. Three-dimensional conformational analysis reveals that the most stable conformations maintain the carbamate nitrogen in a planar configuration with the carbonyl carbon and oxygen atoms, consistent with partial double-bond character due to resonance delocalization.

Interactive molecular modeling demonstrates that the compound can undergo conformational interconversion through ring-flipping processes, although the energy barriers for these processes are typically substantial due to the bulky substituents present on the ring. The preferred conformations show the isopropyl group and carbamate functionality positioned to minimize repulsive interactions while maximizing favorable van der Waals contacts. Computational studies indicate that the most stable conformers exhibit minimal deviation from ideal bond lengths and angles, with carbon-carbon bond lengths in the piperidine ring ranging from 1.52 to 1.54 Angstroms and carbon-nitrogen bond lengths approximately 1.47 Angstroms.

Comparative Analysis of Piperidine Carbamate Derivatives

Comparative structural analysis of this compound with related piperidine carbamate derivatives reveals significant insights into structure-property relationships within this chemical family. The closely related compound tert-butyl (1-ethylpiperidin-4-yl)carbamate, with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 grams per mole, differs primarily in the substitution pattern at the piperidine nitrogen, containing an ethyl group instead of an isopropyl group. This structural modification results in a reduction of molecular weight by approximately 14 atomic mass units and alters the steric environment around the nitrogen center, potentially affecting conformational preferences and intermolecular interactions. The ethyl-substituted derivative maintains similar overall structural features, including the chair conformation of the piperidine ring and the planar arrangement around the carbamate functionality.

Another significant structural variant is tert-butyl (4-methylpiperidin-4-yl)carbamate, which exhibits the molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 grams per mole. This derivative differs substantially from the isopropyl-substituted compound by featuring a methyl substituent at the 4-position of the piperidine ring rather than N-alkyl substitution. The presence of a methyl group at the same carbon bearing the carbamate functionality creates a quaternary carbon center, significantly altering the local steric environment and potentially affecting the preferred conformations of the carbamate protecting group. Comparative analysis reveals that this structural modification results in increased rigidity around the carbamate attachment point while maintaining the flexibility of the unsubstituted piperidine nitrogen.

The compound tert-butyl N-(1-methylpiperidin-4-yl)carbamate, characterized by molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 grams per mole, represents another important structural variant within this chemical family. This derivative features a methyl group at the piperidine nitrogen instead of the bulkier isopropyl or ethyl substituents found in related compounds. The reduced steric bulk of the methyl group compared to isopropyl substitution potentially allows for greater conformational flexibility around the nitrogen center while maintaining the protective carbamate functionality at the 4-position. Structural comparison indicates that the methyl-substituted derivative likely exhibits different solution conformational preferences and potentially altered intermolecular interaction patterns compared to the more sterically hindered isopropyl analogue.

Table 2: Comparative Properties of Piperidine Carbamate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Nitrogen Substituent CAS Number Reference
This compound C₁₃H₂₆N₂O₂ 242.36 Isopropyl 534595-37-4
tert-Butyl (1-ethylpiperidin-4-yl)carbamate C₁₂H₂₄N₂O₂ 228.33 Ethyl 534595-56-7
tert-Butyl (4-methylpiperidin-4-yl)carbamate C₁₁H₂₂N₂O₂ 214.30 None (4-methyl) 163271-08-7
tert-Butyl N-(1-methylpiperidin-4-yl)carbamate C₁₁H₂₂N₂O₂ 214.31 Methyl 607372-93-0

Additional structural variants include the unsubstituted parent compound tert-butyl piperidin-4-ylcarbamate hydrochloride, which possesses molecular formula C₁₀H₂₁ClN₂O₂ and molecular weight 236.74 grams per mole in its hydrochloride salt form. This derivative lacks any alkyl substitution at the piperidine nitrogen, providing a baseline structure for understanding the effects of N-alkyl substitution on molecular properties. The hydrochloride salt formation indicates the basic nature of the piperidine nitrogen and demonstrates the potential for ionic interactions in appropriate chemical environments. Comparative analysis reveals that the absence of N-alkyl substitution results in increased basicity of the piperidine nitrogen and potentially different hydrogen bonding patterns compared to the N-alkylated derivatives.

Properties

IUPAC Name

tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBLASQKPONBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609859
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-37-4
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate typically involves the following steps:

  • Starting Materials : The process often begins with 4-N-Boc-aminopiperidine or similar piperidine derivatives.
  • Reagents : Sodium cyanoborohydride, acetic acid, and methanol are commonly used.
  • Reaction Conditions : Reactions are generally conducted at room temperature (~20°C) for extended periods (e.g., 16 hours).

Key Synthesis Method

Reduction with Sodium Cyanoborohydride

This method is one of the most common approaches for synthesizing this compound.

Reaction Details:
Procedure:
  • Combine the piperidine derivative with sodium cyanoborohydride in a methanol solution.
  • Add acetic acid to facilitate the reaction.
  • Stir the mixture at room temperature for 16 hours.
  • Purify the product using standard extraction and crystallization techniques.

Alternative Methods

Boc Protection and Alkylation

An alternative involves protecting the amine group with a Boc (tert-butoxycarbonyl) group followed by alkylation.

Reaction Details:
Procedure:
  • Protect the amine group of piperidine using Boc anhydride in the presence of a base like triethylamine.
  • React the Boc-protected piperidine with acetone under controlled conditions to introduce the isopropyl group.
  • Purify the final product using recrystallization.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Sodium Cyanoborohydride Reduction Sodium cyanoborohydride, acetic acid, methanol Room temperature, 16 h ~80% High yield, simple reaction setup
Boc Protection and Alkylation Boc-protected piperidine, acetone Mild temperature Moderate Versatile for other derivatives

Notes on Optimization

To improve yield and purity:

  • Use high-purity starting materials to minimize side reactions.
  • Control reaction temperature precisely to avoid decomposition of intermediates.
  • Employ advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxides and other oxygen-containing derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Tert-Butyl (1-isopropylpiperidin-4-yl)carbamate has the molecular formula C14H28N2O2C_{14}H_{28}N_{2}O_{2} and a molecular weight of 256.39 g/mol. The compound features a tert-butyl group, an isopropyl group, and a piperidine ring, which contribute to its unique chemical behavior and biological activity.

Antibacterial Activity

One of the most notable applications of this compound is its strong antibacterial properties. Research indicates that it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound shows effective bactericidal action at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its structural characteristics allow it to be utilized in the development of anticancer drugs and neuroactive substances. The ability to modify its structure further enhances its utility in creating derivatives with distinct biological activities .

Organic Synthesis

This compound is employed as a building block in organic synthesis due to its functional groups that facilitate various chemical reactions. It can be used in the synthesis of more complex organic molecules, making it a valuable tool for chemists.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against biofilm-forming strains of Staphylococcus epidermidis. The compound was found to inhibit biofilm formation at concentrations as low as 0.78 μg/mL, showcasing its potential as a therapeutic agent against persistent bacterial infections .

Case Study 2: Synthesis of Drug Candidates

In another research initiative focused on synthesizing G9a inhibitors, this compound was utilized as a precursor for developing compounds that selectively inhibit histone methylation. This application underscores the compound's significance in epigenetic drug discovery, particularly for cancer therapies .

Mechanism of Action

The mechanism of action of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (1-isopropylpiperidin-4-yl)carbamate with analogous carbamate derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications
This compound 534595-60-3 C₁₄H₂₈N₂O₂ 256.38 Piperidine ring, isopropyl-N, Boc protection
tert-Butyl [(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₁H₂₁NO₃ 215.29 Cyclopentane ring, hydroxyl, Boc protection
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 33048-52-1 C₁₇H₂₃ClN₄O₃ 366.85 Piperidine ring, 2-chloronicotinoyl, methyl-Boc
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Not provided C₂₂H₃₃ClIN₅O₃ 596.89 Cyclohexane, methoxy, halogenated pyrimidine
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Not provided C₂₁H₂₆N₂O₃ 354.45 Biphenyl, hydroxyl, Boc protection

Key Comparative Insights

Core Structure Variations: The target compound features a piperidine ring, while analogs like tert-butyl [(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9) utilize a cyclopentane backbone . Cyclopentane derivatives often exhibit distinct conformational flexibility and metabolic stability compared to piperidine-based structures. Substituents such as the 2-chloronicotinoyl group (in CAS 33048-52-1) introduce electron-withdrawing effects, enhancing electrophilic reactivity for coupling reactions .

Functional Group Impact: Hydroxyl groups (e.g., in CAS 225641-84-9) improve aqueous solubility via hydrogen bonding but may reduce membrane permeability .

Synthetic Routes: The target compound and analogs like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () are synthesized via Boc-protection strategies, often employing coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) for amide bond formation . Chloronicotinoyl derivatives (e.g., CAS 33048-52-1) require additional steps for acyl group introduction, increasing synthetic complexity .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in analogs like tert-butyl [(1R,3S)-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate () significantly enhances lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

Tert-butyl (1-isopropylpiperidin-4-yl)carbamate is an organic compound with significant implications in medicinal chemistry and pharmacology. Its structure features a piperidine ring, which is known for its biological activity, particularly in the development of neuroactive agents and potential therapeutic applications.

  • Molecular Formula : C13H26N2O2
  • Molar Mass : 242.36 g/mol
  • Solubility : Soluble in organic solvents such as methanol and chloroform, which enhances its bioavailability in biological systems.

This compound exhibits various biological activities through its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, it may inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways in the central nervous system, potentially reducing neuroinflammation associated with neurodegenerative diseases.

In Vitro Studies

A study investigating the effects of similar piperidine-based compounds on astrocyte cells demonstrated that these compounds could significantly improve cell viability in the presence of toxic amyloid-beta peptides. Specific findings include:

  • Cell Viability : In the presence of amyloid-beta 1-42, treated astrocytes showed improved viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) when co-treated with the compound at 100 μM concentration .
  • Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, suggesting an anti-inflammatory mechanism .

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:

ParameterValue
GI Absorption High
Blood-Brain Barrier (BBB) Yes
P-glycoprotein Substrate No
Log P (Octanol/Water) 0.59

These properties suggest that the compound can effectively reach central nervous system targets, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds based on their pharmacological profiles:

CompoundAcetylcholinesterase InhibitionNeuroprotective EffectAnti-inflammatory Activity
This compoundModerateYesYes
M4 CompoundHighYesModerate
Other Carbamate DerivativesVariableYesVariable

This table illustrates that while this compound has promising activity, other derivatives may exhibit stronger effects depending on their structural modifications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step reactions with precise control of reaction conditions. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the carbamate group.
  • Employing coupling agents like HATU or DCC to facilitate amide bond formation.
  • Temperature control (e.g., 0–5°C for exothermic steps) to prevent side reactions.
  • Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted starting materials .
    • Yield Improvement : Scale-up protocols suggest continuous flow reactors for consistent mixing and reduced reaction times, though lab-scale batch reactors remain common .

Q. What are the recommended methods for purifying this compound, and how can common impurities be identified?

  • Purification Techniques :

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Flash Chromatography : Optimize solvent polarity (e.g., 10–30% ethyl acetate in hexane) to separate carbamate derivatives from by-products.
    • Impurity Identification :
  • LC-MS : Detect low-molecular-weight impurities (e.g., tert-butyl alcohol from Boc deprotection).
  • ¹H/¹³C NMR : Monitor residual solvents (e.g., DMSO-d₆) or unreacted amines by integrating characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the piperidinyl (δ 2.5–3.5 ppm), isopropyl (δ 1.0–1.2 ppm), and tert-butyl (δ 1.4 ppm) groups. Cross-validate with 2D NMR (HSQC, HMBC) for connectivity .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the three-dimensional structure of this compound?

  • Methodology :

  • Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals.
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • SHELX Workflow :

SHELXD : Solve phase problem via dual-space methods.

SHELXL : Refine coordinates with anisotropic displacement parameters.

Validate using R-factors (<5% for high-quality data) and electron density maps .

  • Key Outputs : Bond lengths/angles of the piperidine ring and carbamate group, confirming stereochemistry and conformational stability .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Approaches :

  • Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (≤1% DMSO) to minimize artifacts .
  • Dose-Response Curves : Use Hill slopes to assess cooperative binding vs. non-specific interactions.
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
    • Case Study : Discrepancies in IC₅₀ values may arise from solvent-dependent aggregation; dynamic light scattering (DLS) can detect particulates .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Protocol :

Docking Studies (AutoDock Vina) : Dock the compound into target pockets (e.g., kinases, GPCRs) using flexible ligand/rigid receptor models.

MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD/RMSF for conformational shifts.

QM/MM : Calculate binding energy contributions (e.g., hydrogen bonds with piperidine N) .

  • Outcome : Predict binding modes and guide SAR (structure-activity relationship) studies for analogs .

Safety and Handling

Q. What are the critical storage and disposal protocols for this compound?

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture or light .
  • Disposal : Treat as hazardous waste; incinerate at >800°C with scrubbers for NOx/CO mitigation. Contaminated packaging must be decontaminated before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.